molecular formula C8H6Cl2N4S B1348989 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 266679-15-6

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1348989
CAS No.: 266679-15-6
M. Wt: 261.13 g/mol
InChI Key: YBXITHVYKIYFNJ-UHFFFAOYSA-N
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Description

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring, substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction where the triazole derivative reacts with 2,6-dichloropyridine under basic conditions.

    Final Thiolation Step: The thiol group is introduced by treating the intermediate compound with a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyridine ring.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar aprotic solvents.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Aminated Derivatives: Resulting from nucleophilic substitution of chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The presence of the triazole and pyridine rings, along with the thiol group, provides a versatile scaffold for the design of new therapeutic agents.

Industry

In the agricultural industry, this compound and its derivatives are explored for their potential use as pesticides or herbicides. Their ability to disrupt biological processes in pests or weeds makes them valuable for crop protection.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit key enzymes in the bacterial cell wall synthesis pathway, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5-(2,6-Dichloropyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-amine:

Uniqueness

5-(2,6-Dichloropyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its triazole and pyridine rings with a thiol group. This structure provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,6-dichloropyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c1-14-7(12-13-8(14)15)4-2-5(9)11-6(10)3-4/h2-3H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXITHVYKIYFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353221
Record name 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266679-15-6
Record name 5-(2,6-Dichloropyridin-4-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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